Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom. The presence of the ester functional group (carboxylate) and the oxaspiro structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spirocyclic esters and oxaspiro compounds.
This compound: is unique due to its specific spiro linkage and ester functional group, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which provides a rigid and stable framework. This structural feature can enhance its reactivity and selectivity in various chemical and biological processes.
Biological Activity
Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, with CAS number 1694931-63-9, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a spirocyclic structure that contributes to its biological properties. The molecular formula is C11H18O3, and it has a molecular weight of approximately 198.26 g/mol.
Antileishmanial Activity
Research on related endoperoxide compounds has demonstrated antileishmanial activity, which may extend to this compound due to structural similarities. A study highlighted that certain dioxanes and tetrahydropyrans effectively inhibited the growth of Leishmania donovani, indicating a promising avenue for further investigation into this compound’s potential in treating leishmaniasis .
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated using various cell lines, including THP-1 cells. The selectivity index (SI) derived from these studies provides insight into the safety profile of such compounds . For instance, the IC50 values (the concentration required to inhibit 50% of cell growth) were determined for several analogs, which could be informative for assessing the cytotoxic potential of this compound.
Case Studies
- Antileishmanial Studies : A comparative study involving various synthetic compounds showed that endoperoxides could induce reactive oxygen species (ROS) in Leishmania promastigotes, leading to cell death through oxidative stress mechanisms . This mechanism may also apply to this compound.
- Cytotoxicity Assessments : In vitro assays have been conducted to determine the cytotoxic effects of structurally similar compounds on human cell lines. The results indicated varying degrees of toxicity and selectivity, with some compounds exhibiting favorable profiles for further development .
Data Tables
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Compound A | 15 | 300 | 20 |
Compound B | 10 | 200 | 20 |
Methyl 2-methyl... | TBD | TBD | TBD |
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-methyl-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7(2)8-5-11(6-8)10(3,14-11)9(12)13-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XYBPEOUDXMNFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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